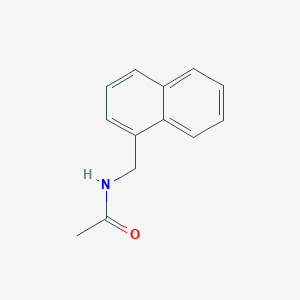

Acetamide, N-(1-naphthalenylmethyl)-

Description

BenchChem offers high-quality Acetamide, N-(1-naphthalenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(1-naphthalenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19351-91-8 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-(naphthalen-1-ylmethyl)acetamide |

InChI |

InChI=1S/C13H13NO/c1-10(15)14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,14,15) |

InChI Key |

SSOWOQCKTBJMET-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(=O)NCC1=CC=CC2=CC=CC=C21 |

Other CAS No. |

19351-91-8 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-(1-naphthalenylmethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of N-(1-naphthalenylmethyl)acetamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust and chemically sound protocol for its synthesis based on established organic chemistry principles. Furthermore, comprehensive characterization data for two of its common isomers, N-(1-naphthyl)acetamide and 1-naphthaleneacetamide, are presented to serve as a valuable reference for researchers.

Proposed Synthesis of N-(1-naphthalenylmethyl)acetamide

The most direct and common method for the synthesis of N-(1-naphthalenylmethyl)acetamide is the N-acetylation of the primary amine, 1-naphthalenemethanamine. This reaction involves the formation of an amide bond by treating the amine with a suitable acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acidic byproduct.

Reaction Scheme

Experimental Protocol

This protocol details the acetylation of 1-naphthalenemethanamine using acetic anhydride and pyridine as a base.

Materials and Reagents:

-

1-Naphthalenemethanamine (CAS: 118-31-0)[1]

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-naphthalenemethanamine (1.0 eq.) in dichloromethane (DCM). Add pyridine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath with stirring.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(1-naphthalenylmethyl)acetamide.

Synthesis Workflow Diagram

Characterization Data

Physicochemical Properties of Isomers

The following table summarizes the key physicochemical properties of the target compound (predicted) and its two primary isomers (experimental).

| Property | N-(1-naphthalenylmethyl)acetamide (Target Compound) | N-(1-naphthyl)acetamide (Isomer 1) | 1-Naphthaleneacetamide (Isomer 2) |

| CAS Number | Not assigned | 575-36-0[2][3] | 86-86-2[4][5] |

| Molecular Formula | C₁₃H₁₃NO | C₁₂H₁₁NO | C₁₂H₁₁NO |

| Molecular Weight | 199.25 g/mol | 185.22 g/mol [2] | 185.22 g/mol [4] |

| IUPAC Name | N-(naphthalen-1-ylmethyl)acetamide | N-naphthalen-1-ylacetamide[2] | 2-(naphthalen-1-yl)acetamide[4] |

| Melting Point | Data not available | ~160 °C | 180-184 °C[4][5] |

Spectroscopic Data for Isomers

The tables below compile the available spectroscopic data for the two isomers, which are essential for their unambiguous identification.

Table 1: Spectroscopic Data for N-(1-naphthyl)acetamide (Isomer 1)

| Technique | Data and Conditions |

| ¹H NMR | Data available, recorded on a Varian A-60D instrument.[2] |

| ¹³C NMR | Data available from a sample provided by Tokyo Kasei Kogyo Company, Ltd.[2] |

| FTIR | Technique: KBr Wafer.[2] |

| Mass Spec. (GC-MS) | Top m/z peaks: 143.[2] |

Table 2: Spectroscopic Data for 1-Naphthaleneacetamide (Isomer 2)

| Technique | Data and Conditions |

| ¹H NMR | Data available, recorded on a Varian CFT-20 instrument.[4] |

| ¹³C NMR | Data available from a sample provided by MCB Manufacturing Chemists.[4] |

| FTIR (ATR) | Source of Sample: Aldrich.[4] |

| Mass Spec. (GC-MS) | Top m/z peaks: 141, 142, 185.[4] |

General Characterization Workflow

The following diagram illustrates a standard workflow for the characterization and structural elucidation of a newly synthesized chemical compound.

References

- 1. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]

- 4. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

Spectroscopic Analysis of Acetamide, N-(1-naphthalenylmethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Acetamide, N-(1-naphthalenylmethyl)-, a compound of interest in various research and development domains. Due to the limited availability of experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data. For comparative purposes, detailed experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the closely related structural isomer, Acetamide, N-1-naphthalenyl-, are provided. This guide also outlines standardized experimental protocols for acquiring high-quality spectroscopic data for amide compounds and includes a visual workflow for spectroscopic analysis.

Introduction

Acetamide, N-(1-naphthalenylmethyl)- is a secondary amide containing a naphthalene moiety. The spectroscopic characterization of such molecules is crucial for confirming their identity, purity, and structural features. This guide aims to be a comprehensive resource for researchers working with this compound and similar chemical entities.

Structural Clarification: It is important to distinguish between Acetamide, N-(1-naphthalenylmethyl)- and its isomer Acetamide, N-1-naphthalenyl-. The former contains a methylene (-CH2-) bridge connecting the naphthalene ring to the amide nitrogen, while in the latter, the nitrogen is directly bonded to the naphthalene ring.

Spectroscopic Data for Acetamide, N-(1-naphthalenylmethyl)-

Predicted Mass Spectrometry (MS) Data[1]

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of Acetamide, N-(1-naphthalenylmethyl)-. This data is valuable for the identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]+ | 200.10700 |

| [M+Na]+ | 222.08894 |

| [M-H]- | 198.09244 |

| [M+NH4]+ | 217.13354 |

| [M+K]+ | 238.06288 |

| [M]+ | 199.09917 |

Spectroscopic Data for the Isomer: Acetamide, N-1-naphthalenyl-

For reference and comparative analysis, this section provides experimental spectroscopic data for the structural isomer, Acetamide, N-1-naphthalenyl- (CAS Number: 575-36-0).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectra [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

¹³C NMR Spectra [2]

| Chemical Shift (ppm) |

| Data not fully available in search results |

Infrared (IR) Spectroscopy Data[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H Stretch |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |

Mass Spectrometry (MS) Data[3]

| m/z | Relative Intensity | Assignment |

| 185 | ~60% | [M]+ (Molecular Ion) |

| 143 | 100% | [M - C₂H₂O]+ |

| 115 | ~40% | [C₉H₇]+ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for amide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The solvent should be chosen based on the solubility of the analyte and to avoid overlapping signals with key resonances.

-

-

Data Acquisition:

-

The NMR spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

For solid samples, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

For volatile samples, injection into a gas chromatograph (GC-MS) is common. The sample is dissolved in a volatile solvent.

-

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically 1-10 µg/mL).

-

The solution is infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

-

-

Data Acquisition:

-

The sample is ionized using the chosen method (EI or ESI).

-

The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Acetamide, N-(1-naphthalenylmethyl)- (CAS RN: 2959-83-3)

To our valued researchers, scientists, and drug development professionals:

This technical guide is intended to provide in-depth information on Acetamide, N-(1-naphthalenylmethyl)- . However, a comprehensive search of scientific databases and literature has revealed that this specific compound is not extensively documented. Publicly available information regarding its quantitative data, detailed experimental protocols, and associated signaling pathways is scarce.

The Chemical Abstracts Service (CAS) has assigned the number 2959-83-3 to Acetamide, N-(1-naphthalenylmethyl)-.

Given the limited data for the requested compound, we are unable to fulfill the core requirements of a detailed technical whitepaper, including quantitative data tables and diagrams of signaling pathways or experimental workflows at this time.

We can, however, offer a comprehensive technical guide on a closely related and well-researched isomer, 1-Naphthaleneacetamide (CAS RN: 86-86-2) . This compound has a wealth of available data that would allow for the creation of a thorough report, including:

-

Physicochemical Properties: A detailed table summarizing key quantitative data.

-

Experimental Protocols: Methodologies for synthesis and analysis.

-

Biological Activity and Signaling Pathways: Information on its role as a plant growth regulator and its mechanism of action.

-

Visualizations: Graphviz diagrams illustrating its synthesis pathway and mode of action.

Should you wish to proceed with a detailed report on 1-Naphthaleneacetamide , please let us know. We are prepared to generate a comprehensive guide that meets all the specified requirements for data presentation, experimental protocols, and visualizations.

The Chemistry and Biological Significance of N-Naphthalenylacetamides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological activities of N-substituted acetamides featuring a naphthalene moiety. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and enzyme inhibitory activities. This document details experimental protocols for their synthesis and presents key quantitative data on their biological efficacy.

IUPAC Nomenclature

The systematic naming of N-substituted acetamides with a naphthalene core follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The fundamental structure consists of an acetamide group (-NHCOCH₃) where the nitrogen atom is attached to a naphthalene ring.

The naming convention is as follows:

-

Parent Amide: The core is acetamide, derived from acetic acid.[1][2]

-

N-Substitution: The naphthalene group attached to the nitrogen atom is treated as a substituent and is denoted by the prefix "N-".[1][3]

-

Naphthalene Locant: The position of attachment on the naphthalene ring is indicated by a number. The naphthalene ring has a standardized numbering system for its carbon atoms.[4]

Therefore, the IUPAC names for the two basic isomers are:

-

N-(naphthalen-1-yl)acetamide: The acetamide group is attached to the C1 position of the naphthalene ring.[5]

-

N-(naphthalen-2-yl)acetamide: The acetamide group is attached to the C2 position of the naphthalene ring.[6]

Further substitutions on the naphthalene ring or the acetyl group are named according to standard IUPAC rules.

Synthetic Methodologies

The synthesis of N-naphthalenylacetamides can be achieved through several established chemical routes. A common and straightforward method involves the acylation of a naphthalenamine with an acetylating agent.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of an N-naphthalenylacetamide derivative.

Detailed Experimental Protocol: Synthesis of N-(naphthalen-1-yl)acetamide

This protocol is adapted from standard acylation procedures.

Materials:

-

Naphthalen-1-amine

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve naphthalen-1-amine (1.0 eq) in dichloromethane. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield pure N-(naphthalen-1-yl)acetamide.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Biological Activities and Drug Development Potential

N-naphthalenylacetamide derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents.

Antiproliferative and Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of N-naphthalenylacetamide derivatives against various human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 | Nasopharyngeal | 0.6 | [7][8] |

| 5d (a naphthalen-1-yloxyacetamide derivative) | MCF-7 | Breast | * | [9] |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | - | Butyrylcholinesterase Inhibitor | 5.12 | [1] |

Specific IC₅₀ value not provided in the abstract, but the compound was identified as a potent cytotoxic agent.

Mechanism of Action: Induction of Apoptosis

The anticancer effects of some N-naphthalenylacetamide derivatives are mediated through the induction of apoptosis, or programmed cell death. For instance, compound 5d has been shown to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of key regulatory proteins.[9] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-9 and the subsequent apoptotic cascade.

The following diagram illustrates the proposed apoptotic signaling pathway initiated by this class of compounds.

Enzyme Inhibition

Beyond cancer, these compounds have shown promise as enzyme inhibitors. For example, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide has been identified as a selective inhibitor of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[1] This highlights the potential for developing N-naphthalenylacetamides for neurodegenerative disorders.

Conclusion

N-Naphthalenylacetamides represent a versatile class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and amenability to structural modification allow for the exploration of a broad chemical space to optimize biological activity. The potent anticancer and enzyme inhibitory properties observed in several derivatives underscore the importance of continued research into this promising scaffold. Future work should focus on elucidating structure-activity relationships, optimizing pharmacokinetic profiles, and further investigating their mechanisms of action to advance these compounds towards clinical applications.

References

- 1. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Hydroxy-N-2-naphthalenylacetamide | C12H11NO2 | CID 17272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of N-(1-naphthalenylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-naphthalenylmethyl)acetamide, systematically known as 2-(naphthalen-1-yl)acetamide, is a synthetic auxin, a class of plant hormones that play a crucial role in growth and development.[1][2] Its ability to influence cell division and elongation makes it a valuable compound in agricultural applications for promoting root formation and as a fruit thinning agent.[1][2] This technical guide provides a comprehensive overview of the physical properties of N-(1-naphthalenylmethyl)acetamide, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanism of action.

Chemical Identity

-

IUPAC Name: 2-(naphthalen-1-yl)acetamide[2]

-

Synonyms: 1-Naphthaleneacetamide, 2-(1-Naphthyl)acetamide[2][3]

-

CAS Number: 86-86-2[1]

-

Molecular Formula: C₁₂H₁₁NO[1]

-

Molecular Weight: 185.22 g/mol [1]

Physical Properties

The physical characteristics of N-(1-naphthalenylmethyl)acetamide are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white or cream powder | [1] |

| Melting Point | 180-183 °C | [1] |

| 184 °C | [4] | |

| Boiling Point | 319.45°C (rough estimate) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Water: 0.039 mg/mL at 40 °C | [4] | |

| Density | 1.0936 (rough estimate) | [1] |

| pKa (Strongest Acidic) | 16.10 ± 0.40 (Predicted) | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of N-(1-naphthalenylmethyl)acetamide.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of a compound's purity.[5]

Protocol:

-

Sample Preparation: A small amount of finely powdered N-(1-naphthalenylmethyl)acetamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[7]

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.[7]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.[6][8] For a pure compound, this range is typically narrow, within 1-2°C.[5]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound provides insights into its polarity and potential applications.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dimethyl sulfoxide) are used to assess the solubility profile.

-

Procedure:

-

A small, accurately weighed amount of N-(1-naphthalenylmethyl)acetamide (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the chosen solvent (e.g., 0.1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.[9]

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, further additions of the solute are made until saturation is reached.

-

If the solid does not dissolve, the amount of solvent is incrementally increased.

-

-

Quantification: For quantitative analysis, the saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solid is determined. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).[10]

Synthesis and Mechanism of Action

Synthesis Workflow

N-(1-naphthalenylmethyl)acetamide can be synthesized from 1-naphthaleneacetic acid. The following diagram illustrates a general laboratory-scale synthesis workflow.

References

- 1. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 2. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1-Naphthyl)acetamide 86-86-2 | TCI AMERICA [tcichemicals.com]

- 4. Human Metabolome Database: Showing metabocard for 2-(1-Naphthyl)acetamide (HMDB0032710) [hmdb.ca]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

Solubility Profile of Acetamide, N-(1-naphthalenylmethyl)-: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed overview of the solubility profile of Acetamide, N-(1-naphthalenylmethyl)-. Due to the limited availability of public data for this specific chemical entity, this document also presents solubility data for its close structural isomers, N-(1-naphthalenyl)acetamide and 1-Naphthaleneacetamide, to offer valuable comparative insights. A comprehensive, standardized experimental protocol for determining thermodynamic solubility using the shake-flask method is detailed, providing a robust methodology for in-house characterization. This guide is intended to support research and development activities where the solubility of this class of compounds is a critical parameter.

Introduction

Acetamide, N-(1-naphthalenylmethyl)-, a derivative of acetamide and naphthalene, belongs to a class of aromatic amides. The solubility of such compounds is a fundamental physicochemical property that significantly influences their behavior in various applications, including as intermediates in organic synthesis and in the development of novel therapeutic agents. Poor aqueous solubility can be a major obstacle in drug development, affecting bioavailability and formulation. Understanding the solubility profile in a range of solvents is therefore crucial for researchers.

Chemical Identity Clarification:

It is critical to distinguish Acetamide, N-(1-naphthalenylmethyl)- from its common isomers:

-

N-(1-naphthalenyl)acetamide (also known as N-1-Naphthylacetamide) : An isomer where the acetamide group is directly attached to the naphthalene ring at the 1-position. (CAS Number: 575-36-0)[1][2].

-

1-Naphthaleneacetamide : An isomer where the acetamide group is attached to a methyl group which is then attached to the naphthalene ring at the 1-position. (CAS Number: 86-86-2)[3][4].

This guide will provide available solubility data for the aforementioned isomers to serve as a reference point for estimating the solubility characteristics of Acetamide, N-(1-naphthalenylmethyl)-.

Solubility Data

Quantitative solubility data for Acetamide, N-(1-naphthalenylmethyl)- is not available in the surveyed literature. However, the following tables summarize the available qualitative and quantitative solubility data for its isomers, N-(1-naphthalenyl)acetamide and 1-Naphthaleneacetamide.

Table 1: Solubility of N-(1-naphthalenyl)acetamide (CAS: 575-36-0)

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | Insoluble |

Table 2: Solubility of 1-Naphthaleneacetamide (CAS: 86-86-2)

| Solvent | Temperature (°C) | Solubility |

| Water | 40 | 0.039 mg/mL[5] |

| Water | Not Specified | Moderately soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[3] |

| Methanol | Not Specified | Slightly Soluble[3] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines a standard procedure that can be adapted for the determination of the solubility of Acetamide, N-(1-naphthalenylmethyl)-.

3.1. Materials and Equipment

-

Acetamide, N-(1-naphthalenylmethyl)- (solid, pure form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation speed should be adequate to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-20 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

3.3. Data Analysis

The solubility is calculated from the concentration of the compound in the analyzed supernatant, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide has summarized the available solubility information for Acetamide, N-(1-naphthalenylmethyl)- and its isomers. While quantitative data for the target compound remains elusive, the provided data for related structures and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers. The presented workflow and methodologies are intended to empower scientists in drug discovery and development to accurately characterize the solubility of this and similar compounds, thereby facilitating informed decisions in their research endeavors.

References

- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-1-naphthalenyl- [webbook.nist.gov]

- 3. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 4. 1-naphthylacetamide [sitem.herts.ac.uk]

- 5. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of N-(1-naphthalenylmethyl)acetamide: A Technical Review of Closely Related Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of N-(1-naphthalenylmethyl)acetamide. Following a comprehensive search of crystallographic databases and scientific literature, it has been determined that the specific crystal structure for N-(1-naphthalenylmethyl)acetamide is not publicly available at this time. However, to provide valuable insights for researchers in this area, this report presents a detailed analysis of the crystal structures of several closely related naphthalenylmethyl acetamide derivatives. The structural information from these analogs can serve as a valuable reference for understanding the potential solid-state conformation and packing of N-(1-naphthalenylmethyl)acetamide and for guiding future crystallization and drug development efforts.

Crystallographic Data of Related Naphthalene Acetamide Derivatives

The following tables summarize the key crystallographic data for three structurally related compounds: N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, and N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.

Table 1: Crystal Data and Structure Refinement

| Parameter | N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide[1][2] | 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide[3] | N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide[4] |

| Empirical Formula | C₂₀H₁₉NO₂ | C₁₅H₁₂N₂OS | C₁₄H₁₂N₂O₄ |

| Formula Weight | 305.36 | 268.33 | 272.25 |

| Temperature (K) | 296 | Not Reported | Not Reported |

| Wavelength (Å) | 0.71073 (Mo Kα) | Not Reported | Not Reported |

| Crystal System | Monoclinic | Not Reported | Not Reported |

| Space Group | P2₁/n | Not Reported | Not Reported |

| Unit Cell Dimensions | |||

| a (Å) | 10.4324 (4) | Not Reported | Not Reported |

| b (Å) | 14.0786 (5) | Not Reported | Not Reported |

| c (Å) | 11.0356 (4) | Not Reported | Not Reported |

| α (°) | 90 | Not Reported | Not Reported |

| β (°) | 98.741 (2) | Not Reported | Not Reported |

| γ (°) | 90 | Not Reported | Not Reported |

| Volume (ų) | 1602.01 (10) | Not Reported | Not Reported |

| Z | 4 | Not Reported | Not Reported |

| Calculated Density (Mg/m³) | 1.266 | Not Reported | Not Reported |

| Absorption Coefficient (mm⁻¹) | 0.08 | Not Reported | Not Reported |

| F(000) | 648 | Not Reported | Not Reported |

| Crystal Size (mm³) | 0.25 × 0.20 × 0.20 | Not Reported | Not Reported |

| Theta range for data collection (°) | 2.5 to 28.2 | Not Reported | Not Reported |

| Reflections collected | 12272 | 17425 | Not Reported |

| Independent reflections | 2821 | 4470 | Not Reported |

| R(int) | 0.020 | 0.036 | Not Reported |

| Goodness-of-fit on F² | 1.05 | 1.06 | Not Reported |

| Final R indices [I>2σ(I)] | R₁ = 0.041 | R[F² > 2σ(F²)] = 0.047 | Not Reported |

| R indices (all data) | wR₂ = 0.122 | wR(F²) = 0.108 | Not Reported |

| Largest diff. peak and hole (e.Å⁻³) | 0.26 and -0.16 | 0.48 and -0.28 | Not Reported |

Experimental Protocols

The methodologies for the synthesis and crystal structure determination of the presented analogs are detailed below.

Synthesis and Crystallization

N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide:

This compound was synthesized via a one-pot, three-component reaction. A mixture of 2-naphthol (1 mmol), 4-methylbenzaldehyde (1 mmol), acetamide (1.2 mmol), and zirconocene dichloride (20 mol%) was stirred in ethylene dichloride (5 ml) at room temperature for 10 hours. Following the reaction, the mixture was quenched with cold water. The resulting solid was filtered and purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent (not specified in the available literature).[1]

2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide:

The synthesis protocol for this compound is not detailed in the provided search results.

N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide:

This compound was prepared from 2-acetyl-6-aminonaphthalene through a two-step reaction involving acetylation followed by nitration.[4] Specific reaction conditions and crystallization methods are not detailed in the available search results.

X-ray Crystallography

General Procedure:

Single-crystal X-ray diffraction data for the analyzed compounds were collected on a Bruker APEXII CCD diffractometer.[1][3] The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

For N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide:

Data collection was performed using Mo Kα radiation (λ = 0.71073 Å) at 296 K. A multi-scan absorption correction was applied using SADABS.[1] The structure was solved using SHELXS97 and refined using SHELXL97.[1]

For 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide:

Data collection was performed on a Bruker SMART APEXII CCD diffractometer. An absorption correction was applied using SADABS.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of the related naphthalene acetamide derivatives.

Structural Insights and Conclusion

While the crystal structure of N-(1-naphthalenylmethyl)acetamide remains undetermined, the analysis of its close analogs provides valuable structural information. The presented data for N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide reveals a monoclinic crystal system. The crystal packing of these related compounds is influenced by hydrogen bonding and π–π stacking interactions.[1][4] For instance, in N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O—H⋯O hydrogen bonds, forming chains.[1] In 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, inversion dimers are formed through N—H⋯N hydrogen bonds.[3] The planarity of the naphthalene ring system and the dihedral angles between the naphthalene and other aromatic rings are key conformational features.

This technical guide summarizes the currently available crystallographic information for compounds structurally related to N-(1-naphthalenylmethyl)acetamide. The provided data tables and experimental protocols offer a solid foundation for researchers working on the synthesis, crystallization, and characterization of this class of compounds. Further research is warranted to determine the specific crystal structure of N-(1-naphthalenylmethyl)acetamide to fully elucidate its solid-state properties.

References

- 1. Crystal structure of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Naphthalene-Based Acetamides: A Technical Guide to a Promising Class of Bioactive Molecules

For Immediate Release

In the relentless pursuit of novel therapeutic agents, a promising class of compounds, acetamide derivatives featuring a naphthalene moiety, has emerged as a focal point for researchers in oncology and microbiology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these versatile molecules, tailored for researchers, scientists, and drug development professionals.

Core Findings and Data Synopsis

Recent studies have highlighted the significant potential of naphthalene-based acetamide derivatives as potent anticancer and antimicrobial agents. The fusion of the planar, hydrophobic naphthalene ring with the flexible acetamide linker provides a unique scaffold for structural modifications, leading to a diverse range of biological activities.

Anticancer Activity

A notable derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , has demonstrated remarkable antiproliferative activity against various human cancer cell lines.[1][2] Of particular significance is its potent and specific cytotoxicity against nasopharyngeal carcinoma (NPC-TW01) cells, with a half-maximal inhibitory concentration (IC50) of 0.6 μM.[1][2] Mechanistic studies reveal that this compound induces cell cycle arrest in the S phase in a time- and concentration-dependent manner, ultimately leading to an alteration of cell division.[1]

Another series of compounds, naphthalen-1-yloxyacetamide-tethered acrylamide conjugates , has shown promising results against the MCF-7 breast cancer cell line.[3][4][5] The most active conjugate, 5d , which incorporates a 3-(4-methoxyphenyl)-2-phenylacrylamide moiety, exhibited a potent cytotoxic IC50 value of 2.33 μM.[4] Further investigations into its mechanism of action revealed that compound 5d induces G1 phase cell cycle arrest and promotes apoptosis.[3][4] This apoptotic induction is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-9.[3]

Table 1: Anticancer Activity of Lead Naphthalene-Acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | S Phase Cell Cycle Arrest | [1][2] |

| Naphthalen-1-yloxyacetamide-acrylamide conjugate 5d | MCF-7 | 2.33 | G1 Phase Cell Cycle Arrest, Apoptosis Induction | [4] |

Detailed Experimental Protocols

To facilitate further research and development in this area, detailed protocols for the synthesis of lead compounds and key biological assays are provided below.

Synthesis of N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide

This synthesis involves a multi-step process starting from the appropriate quinolinone precursor. The key final step is the coupling of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid with 2-naphthylamine.

Materials:

-

2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid

-

2-Naphthylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetic acid (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-naphthylamine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final compound.

-

Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis of Naphthalen-1-yloxyacetamide-tethered Acrylamide Conjugates

The synthesis of these conjugates is achieved through the reaction of a key hydrazide intermediate with various substituted acrylate esters.[3][4][5][6]

Materials:

-

Naphthalene-1-yloxyacetohydrazide

-

Appropriate ethyl 2,3-disubstituted acrylate ester

-

Anhydrous Ethanol

-

Fused Sodium Acetate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve naphthalene-1-yloxyacetohydrazide (1 equivalent) and the respective ethyl 2,3-disubstituted acrylate ester (1 equivalent) in anhydrous ethanol.

-

Add a catalytic amount of fused sodium acetate to the mixture.

-

Reflux the reaction mixture for 12-14 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure conjugate.

-

Confirm the structure of the final product using spectroscopic techniques.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[7][8][9][10][11]

Materials:

-

Human cancer cell lines (e.g., NPC-TW01, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of treated cells.[12][13][14][15][16]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC Staining

This assay identifies apoptotic cells based on the externalization of phosphatidylserine.[17][18][19][20]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Visualizing the Molecular Pathways

To better understand the mechanisms of action of these novel acetamide derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.

Conclusion and Future Directions

The discovery of novel acetamide derivatives with a naphthalene moiety represents a significant advancement in the search for new therapeutic agents. The potent and selective anticancer activities observed, coupled with elucidations of their mechanisms of action, provide a solid foundation for further development. Future research should focus on optimizing the lead compounds to enhance their efficacy and pharmacokinetic profiles. Additionally, exploring the full spectrum of their biological activities, including their potential as antimicrobial agents, could open up new avenues for their therapeutic application. The detailed protocols and pathway diagrams presented in this guide are intended to empower researchers to build upon these promising findings and accelerate the translation of these compounds from the laboratory to the clinic.

References

- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchhub.com [researchhub.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. biocompare.com [biocompare.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

Theoretical Exploration of N-(1-naphthalenylmethyl)acetamide: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-naphthalenylmethyl)acetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Understanding their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on N-(1-naphthalenylmethyl)acetamide, leveraging computational chemistry methods to elucidate its fundamental characteristics. Due to the limited availability of direct theoretical studies on the title compound, this paper will draw upon a detailed analysis of a structurally similar analogue, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, to illustrate the application and utility of computational approaches in this chemical space. The methodologies and findings presented herein serve as a foundational resource for researchers engaged in the exploration of naphthalenyl acetamide derivatives for drug discovery and development.

Introduction

The naphthalene moiety is a prevalent scaffold in numerous biologically active compounds, imparting unique physicochemical properties that can influence ligand-receptor interactions. When coupled with an acetamide group, the resulting N-(1-naphthalenylmethyl)acetamide structure offers a versatile platform for chemical modification and optimization. Theoretical and computational studies are indispensable tools for gaining insights into the molecular-level properties that govern the biological activity of such compounds. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.

This guide will delve into the core theoretical concepts and computational protocols relevant to the study of N-(1-naphthalenylmethyl)acetamide and its analogues. We will explore quantum chemical calculations, including Density Functional Theory (DFT), and their application in determining key molecular descriptors.

Computational Methodologies

The theoretical investigation of naphthalenyl acetamides typically employs a range of computational techniques to model their structure and properties. A representative workflow for such a study is outlined below.

Geometry Optimization

The initial step in any theoretical analysis is the determination of the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that seeks to find the minimum energy structure on the potential energy surface.

Protocol: The geometry of the molecule is optimized using Density Functional Theory (DFT) with a suitable functional and basis set. A commonly employed method is the B3LYP functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization calculations are typically performed in the gas phase or with the inclusion of a solvent model to simulate a more realistic environment.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Protocol: Following geometry optimization, single-point energy calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)) to obtain the energies of the molecular orbitals. The HOMO and LUMO energies are then extracted from the output of these calculations.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Protocol: NBO calculations are performed on the optimized geometry using a program that interfaces with the quantum chemistry software. The analysis provides information on the natural atomic charges, the composition of the natural hybrid orbitals, and the stabilization energies associated with donor-acceptor interactions.

Theoretical Data Summary

The following tables summarize the key quantitative data obtained from theoretical studies on the analogue, N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide.[1] This data provides a valuable reference for understanding the expected properties of N-(1-naphthalenylmethyl)acetamide.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.75 |

Table 2: Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (I) | 5.98 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.61 |

| Chemical Hardness (η) | 2.38 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 2.74 |

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the theoretical study of N-(1-naphthalenylmethyl)acetamide and its analogues.

Caption: Computational workflow for theoretical analysis.

Caption: Relationship between Frontier Molecular Orbitals.

Conclusion

This technical guide has outlined the fundamental theoretical and computational approaches for the study of N-(1-naphthalenylmethyl)acetamide. By leveraging data from a structurally related analogue, we have provided a framework for understanding the molecular properties and reactivity of this important class of compounds. The presented protocols for geometry optimization, FMO analysis, and NBO analysis serve as a practical starting point for researchers. The quantitative data and visualizations offer valuable insights that can inform the design and development of novel naphthalenyl acetamide derivatives with desired biological activities. Further dedicated theoretical and experimental studies on N-(1-naphthalenylmethyl)acetamide are warranted to build upon this foundation and fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Acetamide, N-(1-naphthalenylmethyl)- from 1-Naphthalenemethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Acetamide, N-(1-naphthalenylmethyl)- from its precursor, 1-naphthalenemethylamine. The core of this synthesis is the N-acetylation of the primary amine, a fundamental and widely utilized reaction in organic chemistry. This document details the reaction, experimental protocols, and characterization of the final product, presenting quantitative data in a clear and accessible format.

Reaction Overview

The synthesis of Acetamide, N-(1-naphthalenylmethyl)- from 1-naphthalenemethylamine is achieved through an N-acetylation reaction. This process involves the introduction of an acetyl group (CH₃CO-) to the nitrogen atom of the primary amine. The most common and effective acetylating agents for this transformation are acetic anhydride and acetyl chloride.

The reaction with acetic anhydride is generally preferred due to its lower cost and safer handling characteristics compared to the highly reactive and corrosive acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of a molecule of acetic acid as a byproduct, yielding the desired N-acetylated product. The reaction is typically carried out in the presence of a base to neutralize the acetic acid formed, or in some cases, with a catalytic amount of acid.

Alternatively, acetyl chloride can be employed, which reacts vigorously with primary amines to produce the corresponding amide and hydrogen chloride gas. Due to the release of a corrosive gas, this method requires careful handling and is often performed in the presence of a base to scavenge the HCl.

Experimental Protocol

While a specific protocol for the acetylation of 1-naphthalenemethylamine is not widely documented in publicly available literature, a general and reliable method can be adapted from established procedures for the N-acetylation of primary aromatic amines. The following protocol outlines a robust method using acetic anhydride.

Materials:

-

1-Naphthalenemethylamine

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthalenemethylamine (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and the acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure Acetamide, N-(1-naphthalenylmethyl)-.

Quantitative Data

Due to the lack of specific literature reporting on this exact transformation, the yield is expected to be high, typically in the range of 85-95%, based on similar N-acetylation reactions of primary amines.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Typical Yield | 85-95% (estimated) | Based on analogous reactions |

Characterization Data (Predicted)

The following are predicted spectroscopic data for Acetamide, N-(1-naphthalenylmethyl)-. These are based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.0 | s | 3H | -COCH₃ |

| ~ 4.8 | d | 2H | -CH₂- |

| ~ 6.0 | t | 1H | -NH- |

| ~ 7.4-8.2 | m | 7H | Aromatic-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 23 | -COCH₃ |

| ~ 45 | -CH₂- |

| ~ 123-134 | Aromatic-C |

| ~ 170 | -C=O |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1650 | C=O stretch (Amide I) |

| ~ 1550 | N-H bend (Amide II) |

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-acetylation of 1-naphthalenemethylamine with acetic anhydride.

Caption: Reaction pathway for N-acetylation.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of Acetamide, N-(1-naphthalenylmethyl)-.

Caption: Experimental workflow for synthesis.

Disclaimer: The provided experimental protocol and characterization data are based on established chemical principles and analogous reactions. Researchers should always perform their own optimization and characterization for any new synthesis. Appropriate safety precautions must be taken when handling all chemicals.

Potential Research Areas for N-(1-naphthalenylmethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-naphthalenylmethyl)acetamide is a naphthalene derivative with the chemical formula C₁₄H₁₅NO. While its primary established application is in agriculture as a plant growth regulator, the broader class of naphthalene-acetamide derivatives has demonstrated significant potential in various therapeutic areas. This technical guide aims to explore promising research avenues for N-(1-naphthalenylmethyl)acetamide by examining the biological activities of structurally similar compounds and proposing detailed experimental protocols to investigate its therapeutic potential. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological possibilities of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N-(1-naphthalenylmethyl)acetamide is fundamental for any research endeavor. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 605-57-2 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 124-128 °C | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide |

Potential Research Areas and Experimental Protocols

Based on the documented bioactivities of structurally related naphthalene-acetamide compounds, several key research areas emerge for N-(1-naphthalenylmethyl)acetamide.

Antiproliferative Activity

Rationale: Derivatives of N-(naphthalen-2-yl)acetamide have shown potent antiproliferative activities against various human cancer cell lines.[2][3] For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated an IC₅₀ value of 0.6 μM against the NPC-TW01 nasopharyngeal carcinoma cell line.[2][3] This suggests that the naphthalene-acetamide scaffold is a promising pharmacophore for the development of novel anticancer agents.

Proposed Research:

-

In vitro cytotoxicity screening: Evaluate the antiproliferative activity of N-(1-naphthalenylmethyl)acetamide against a panel of human cancer cell lines (e.g., breast, lung, colon, and prostate cancer lines) and a non-cancerous control cell line.

-

Mechanism of action studies: Investigate the underlying mechanisms of any observed antiproliferative activity, including cell cycle analysis, apoptosis induction, and effects on key signaling pathways involved in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted from the methodology used for evaluating related antiproliferative compounds.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM). Add the compound dilutions to the wells and incubate for 48-72 hours.

-

MTT Assay: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow for Antiproliferative Studies

Caption: Workflow for investigating the antiproliferative potential.

Enzyme Inhibition: Cholinesterase Inhibition

Rationale: A structurally related compound, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide, has been identified as a selective inhibitor of butyrylcholinesterase (BChE) with an IC₅₀ of 5.12 ± 0.02 µM.[4] This finding is significant for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors play a crucial role.

Proposed Research:

-

Cholinesterase Inhibition Assay: Determine the inhibitory activity of N-(1-naphthalenylmethyl)acetamide against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to assess its potency and selectivity.

-

Kinetic Studies: Characterize the mode of inhibition (e.g., competitive, non-competitive, or mixed) for any observed enzyme inhibition.

-

In silico Modeling: Conduct molecular docking studies to predict the binding interactions of N-(1-naphthalenylmethyl)acetamide with the active sites of AChE and BChE.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This protocol is a standard method for measuring cholinesterase activity.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE from electric eel, BChE from equine serum) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound (N-(1-naphthalenylmethyl)acetamide at various concentrations), and the enzyme. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor. Determine the IC₅₀ value.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Inhibition of cholinergic neurotransmission.

Antifungal Activity

Rationale: A novel fungicide, N-(naphthalen-1-yl) phenazine-1-carboxamide, has demonstrated significant inhibitory effects against the plant pathogenic fungus Rhizoctonia solani.[5] This compound was shown to disrupt the fungal cell wall and inhibit the activity of β-1,3-glucanase.[5] The structural similarity suggests that N-(1-naphthalenylmethyl)acetamide may also possess antifungal properties.

Proposed Research:

-

Antifungal Susceptibility Testing: Screen N-(1-naphthalenylmethyl)acetamide against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) and plant pathogenic fungi.

-

Mechanism of Action Studies: If antifungal activity is observed, investigate the mechanism, including effects on fungal cell wall integrity, ergosterol biosynthesis, and key fungal enzymes.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Fungal Inoculum Preparation: Grow fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of N-(1-naphthalenylmethyl)acetamide in DMSO and serially dilute it in RPMI 1640 medium in a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Quantitative Data Summary

The following table summarizes the quantitative data found for structurally related compounds, which can serve as a benchmark for future studies on N-(1-naphthalenylmethyl)acetamide.

| Compound | Target/Assay | Cell Line/Enzyme | IC₅₀/Activity | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Antiproliferative | NPC-TW01 | 0.6 μM | [2][3] |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Butyrylcholinesterase Inhibition | Equine Serum BChE | 5.12 ± 0.02 µM | [4] |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | Acetylcholinesterase Inhibition | Electric Eel AChE | 426.14 ± 18.54 µM | [4] |

| N-(naphthalen-1-yl) phenazine-1-carboxamide | Antifungal | Rhizoctonia solani | Significant inhibition at 40 μg/mL | [5] |

Conclusion

While N-(1-naphthalenylmethyl)acetamide is currently known for its agricultural applications, the compelling biological activities of its structural analogs strongly suggest its potential as a lead compound in drug discovery. The proposed research areas—antiproliferative, cholinesterase inhibition, and antifungal activities—provide a solid framework for initiating a comprehensive investigation into its therapeutic utility. The detailed experimental protocols and comparative data presented in this guide offer a practical starting point for researchers to unlock the pharmacological potential of this intriguing molecule. Further exploration in these areas could lead to the development of novel therapeutic agents with significant clinical impact.

References

- 1. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of N-(1-naphthalenylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals